Rate Enhancement in SN2 Chlorine Isotopic Exchange vs. 2-Arylethyl Chlorides
(E)-1-Chloro-2-propenylbenzene demonstrates a 10²–10³ fold rate enhancement in SN2 chlorine isotopic exchange reactions compared to 2-arylethyl chlorides in acetonitrile [1].
| Evidence Dimension | SN2 reaction rate |
|---|---|
| Target Compound Data | Rate enhancement factor of 10²–10³ |
| Comparator Or Baseline | 2-Arylethyl chlorides (baseline rate = 1) |
| Quantified Difference | 100–1000 times faster |
| Conditions | Chlorine isotopic exchange with tetraethylammonium chloride-36Cl in acetonitrile |
Why This Matters
This significant rate acceleration is a key differentiator for synthetic applications requiring fast and efficient alkylation steps, reducing reaction times and potentially increasing yields.
- [1] Bulletin of the Chemical Society of Japan. (1973). SN2 Reactions in Dipolar Aprotic Solvents. III. Chlorine Isotopic Exchange Reactions of Cinnamyl Chlorides and 3-Aryl-2-propynyl Chlorides. Effect of the Unsaturated Group Adjacent to the Reaction Center. Bulletin of the Chemical Society of Japan, 46(3), 929–933. View Source
